molecular formula C19H24N2O4 B12670837 Isoxazole, 5-(5-(4-(4,5-dihydro-2-oxazolyl)-2-methoxyphenoxy)pentyl)-3-methyl- CAS No. 98033-66-0

Isoxazole, 5-(5-(4-(4,5-dihydro-2-oxazolyl)-2-methoxyphenoxy)pentyl)-3-methyl-

Cat. No.: B12670837
CAS No.: 98033-66-0
M. Wt: 344.4 g/mol
InChI Key: LHTJIZZSEWUYJO-UHFFFAOYSA-N
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Description

Isoxazole, 5-(5-(4-(4,5-dihydro-2-oxazolyl)-2-methoxyphenoxy)pentyl)-3-methyl- is a synthetic organic compound belonging to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by its complex structure, which includes a methoxyphenoxy group and a dihydro-2-oxazolyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isoxazole, 5-(5-(4-(4,5-dihydro-2-oxazolyl)-2-methoxyphenoxy)pentyl)-3-methyl- typically involves multiple steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkynes.

    Attachment of the Methoxyphenoxy Group: This step involves the nucleophilic substitution reaction where the methoxyphenoxy group is introduced to the isoxazole ring.

    Incorporation of the Dihydro-2-oxazolyl Group: The dihydro-2-oxazolyl group is added through a condensation reaction involving an appropriate oxazoline precursor.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Isoxazole, 5-(5-(4-(4,5-dihydro-2-oxazolyl)-2-methoxyphenoxy)pentyl)-3-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the isoxazole ring and its substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like thionyl chloride or bromine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of halogenated derivatives and substituted isoxazoles.

Scientific Research Applications

Isoxazole, 5-(5-(4-(4,5-dihydro-2-oxazolyl)-2-methoxyphenoxy)pentyl)-3-methyl- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Isoxazole, 5-(5-(4-(4,5-dihydro-2-oxazolyl)-2-methoxyphenoxy)pentyl)-3-methyl- involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It may modulate signaling pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Similar Compounds

    Isoxazole, 5-(5-(2,6-dichloro-4-(4,5-dihydro-2-oxazolyl)phenoxy)pentyl)-3-(hydroxyethyl oxymethyleneoxymethyl): This compound has a similar structure but with different substituents, leading to variations in its chemical and biological properties.

    Isoxazole, 5-(5-(2-chloro-4-(4,5-dihydro-1,3-oxazol-2-yl)phenoxy)pentyl)-3-methyl: Another similar compound with a chloro substituent, affecting its reactivity and applications.

Uniqueness

Isoxazole, 5-(5-(4-(4,5-dihydro-2-oxazolyl)-2-methoxyphenoxy)pentyl)-3-methyl- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its methoxyphenoxy and dihydro-2-oxazolyl groups contribute to its versatility in various applications.

Properties

CAS No.

98033-66-0

Molecular Formula

C19H24N2O4

Molecular Weight

344.4 g/mol

IUPAC Name

5-[5-[4-(4,5-dihydro-1,3-oxazol-2-yl)-2-methoxyphenoxy]pentyl]-3-methyl-1,2-oxazole

InChI

InChI=1S/C19H24N2O4/c1-14-12-16(25-21-14)6-4-3-5-10-23-17-8-7-15(13-18(17)22-2)19-20-9-11-24-19/h7-8,12-13H,3-6,9-11H2,1-2H3

InChI Key

LHTJIZZSEWUYJO-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)CCCCCOC2=C(C=C(C=C2)C3=NCCO3)OC

Origin of Product

United States

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